Aluminum;lithium;cobalt(2+);nickel(2+);oxygen(2-)
Description
The compound "Aluminum; lithium; cobalt(2+); nickel(2+); oxygen(2−)" corresponds to lithium nickel cobalt aluminum oxide (LiNiCoAlO₂), a high-performance cathode material for lithium-ion batteries (LIBs). This layered oxide structure integrates lithium (Li⁺), nickel (Ni²⁺), cobalt (Co²⁺), aluminum (Al³⁺), and oxygen (O²−) ions. It is commercially known as NCA and is widely used in electric vehicles (EVs) and energy storage systems due to its high energy density (~200–250 Wh/kg) and extended cycle life . The inclusion of aluminum stabilizes the structure, mitigating capacity degradation caused by nickel’s inherent structural instability .
Properties
CAS No. |
193214-24-3 |
|---|---|
Molecular Formula |
AlCoLiNiO4 |
Molecular Weight |
215.6 g/mol |
IUPAC Name |
aluminum;lithium;cobalt(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/Al.Co.Li.Ni.4O/q+3;+2;+1;+2;4*-2 |
InChI Key |
NDPGDHBNXZOBJS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[O-2].[Al+3].[Co+2].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Co-precipitation Method
Description:
The co-precipitation method is the most common and practical approach for synthesizing the hydroxide precursor Ni1-x-yCoxAly(OH)2, which is then calcined with lithium sources to form the final oxide.
- Aqueous solutions of nickel salts (e.g., nickel sulfate, nickel chloride), cobalt salts (cobalt sulfate, cobalt chloride), and aluminum salts (aluminum nitrate, aluminum sulfate) are prepared.
- The metal ions are co-precipitated by adding a base such as sodium hydroxide under controlled pH, temperature (20–80 °C), and stirring conditions (50–1000 rpm).
- Complexing agents like triethanolamine, ammonium fluoride, or citric acid are used to control hydrolysis and precipitation, especially to prevent premature hydrolysis of aluminum ions which tend to form colloids separately.
- Aluminum concentration is carefully controlled and can be gradiently doped by gradually adding aluminum-containing solutions into the reaction mixture to achieve a radial distribution of aluminum in the precursor particles.
- The precipitate is washed (e.g., with sodium chloride solution) to remove impurities, dried at 60–150 °C, and then calcined with lithium hydroxide in an oxygen atmosphere at 650–850 °C for 10–30 hours.
- Enables control over particle size and morphology.
- Gradient doping of aluminum improves lithium-ion diffusion and material stability.
- Produces spherical, high-density precursor particles ideal for battery cathodes.
- Aluminum ions are prone to hydrolysis, complicating uniform doping.
- Requires precise control of reaction parameters to avoid phase segregation.
Data Table: Co-precipitation Parameters
| Parameter | Range/Values | Notes |
|---|---|---|
| Nickel salt | NiSO4, NiCl2, Ni(CH3COO)2, Ni(NO3)2 | Source of Ni2+ ions |
| Cobalt salt | CoSO4, CoCl2, Co(CH3COO)2, Co(NO3)2 | Source of Co2+ ions |
| Aluminum salt | Al(NO3)3, Al2(SO4)3, Al(CH3COO)3 | Source of Al3+ ions |
| Complexing agents | Triethanolamine, NH4F, citric acid | Control hydrolysis and precipitation |
| Reaction temperature | 20–80 °C | Controls precipitation kinetics |
| Stirring speed | 50–1000 rpm | Ensures homogeneity |
| Reaction time | 5–100 hours | Longer times favor uniformity |
| pH | Controlled to prevent Al hydrolysis | Typically alkaline conditions |
| Calcination temperature | 650–850 °C | Converts hydroxide precursor to oxide |
Source: Patent EP3297072B1 provides detailed co-precipitation procedures and optimization for gradient aluminum doping and improved electrochemical performance.
Solvothermal-Assisted High-Temperature Solid-State Synthesis
Description:
An alternative to co-precipitation is a solvothermal-assisted solid-state reaction, which enhances particle uniformity and crystallinity.
- Precursors of nickel, cobalt, and aluminum are first subjected to a fast solvothermal reaction to form fine, well-constructed intermediate materials.
- These intermediates are then mixed with lithium hydroxide and calcined at high temperatures (typically above 700 °C) to form the final layered oxide.
- The solvothermal step improves mixing at the molecular level and reduces particle agglomeration.
- Produces cathode materials with superior cycling stability and capacity retention at elevated temperatures.
- Allows better control over particle size and morphology compared to conventional co-precipitation.
- LiNi0.88Co0.09Al0.03O2 synthesized by this method exhibited a capacity retention of ~75.93% after 100 cycles at 55 °C, outperforming co-precipitation-derived materials (63.31% retention).
Source: Research published in RSC Advances documents this method and its improved electrochemical performance.
Solid-State Reaction Method (Conventional)
Description:
The traditional solid-state method involves mixing lithium salts with nickel, cobalt, and aluminum oxide or hydroxide precursors, followed by high-temperature calcination.
- Stoichiometric amounts of lithium hydroxide or lithium carbonate are mixed with transition metal oxides or hydroxides.
- The mixture is ground to ensure homogeneity.
- Calcination is performed at high temperatures (700–900 °C) in an oxygen atmosphere to form the layered oxide structure.
- Simple and scalable.
- No need for complex aqueous chemistry.
- Poor control over particle size and morphology.
- Often results in larger particle sizes and less uniform doping.
Analysis of Preparation Methods
| Method | Particle Control | Aluminum Doping Uniformity | Electrochemical Performance | Scalability | Complexity |
|---|---|---|---|---|---|
| Co-precipitation | High | Gradient doping possible | High | High | Moderate |
| Solvothermal + Solid-State | Very High | Uniform doping | Very High | Moderate | High |
| Conventional Solid-State | Low | Limited | Moderate | High | Low |
Key Considerations and Optimization Strategies
- Aluminum Ion Hydrolysis: Aluminum ions tend to hydrolyze and precipitate separately, which complicates uniform incorporation. Using complexing agents and carefully controlled addition rates mitigates this issue.
- Gradient Aluminum Doping: Gradually increasing aluminum concentration during co-precipitation leads to a precursor with aluminum concentration increasing from core to surface, enhancing stability and lithium-ion diffusion.
- Calcination Atmosphere: Oxygen-rich atmospheres are essential to fully oxidize nickel and cobalt ions to their required valence states.
- Humidity Control: The NCA materials are hygroscopic; synthesis and handling under controlled low humidity (<10%) prevent degradation.
- Particle Morphology: Spherical, high-density particles improve packing density and electrochemical performance.
Summary Table of Preparation Steps (Co-precipitation Example)
| Step | Description | Conditions/Parameters |
|---|---|---|
| 1. Preparation of metal salt solutions | Dissolve Ni, Co, Al salts in water | Molar ratios Ni:Co:Al variable (e.g., 1:0.1:0.03) |
| 2. Complexing agent addition | Add agents like triethanolamine to control hydrolysis | Concentrations optimized for stability |
| 3. Co-precipitation | Add NaOH and ammonia solutions to induce precipitation | pH ~11, 20–80 °C, stirring 50–1000 rpm |
| 4. Aluminum gradient doping | Gradually add aluminum-containing complexing solution | Flow rate 0.1–2000 mL/min |
| 5. Washing and drying | Wash with NaCl solution and deionized water; dry at 60–150 °C | 10–60 min washing; 6–60 h drying |
| 6. Calcination | Mix precursor with lithium hydroxide; calcine in oxygen | 650–850 °C for 10–30 h |
Chemical Reactions Analysis
Hydroxide Precursor Formation
Aqueous solutions of nickel, cobalt, and aluminum salts (e.g., sulfates, nitrates) are mixed with complexing agents (e.g., NH₃, NaOH) to form a hydroxide co-precipitate:
Ni²⁺ + Co²⁺ + Al³⁺ + OH⁻ → Ni₀.₈Co₀.₁₅Al₀.₀₅(OH)₃ .
Lithiation and Calcination
The hydroxide precursor is mixed with lithium sources (Li₂CO₃ or LiOH) and calcined at 700–800°C under oxygen to form the layered oxide:
Ni₀.₈Co₀.₁₅Al₀.₀₅(OH)₃ + Li₂CO₃ → LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ + CO₂↑ + H₂O↑ .
Critical Parameters
| Parameter | Value | Source |
|---|---|---|
| Calcination Temp. | 700–800°C | |
| Tap Density | 2.05–2.68 g/cm³ | |
| Particle Size | 5–13 µm |
Electrochemical Reactions During Operation
During charge/discharge, lithium ions deintercalate/intercalate, accompanied by redox reactions of Ni and Co:
Charge (Delithiation):
LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ → Li₁₋ₓNi₀.₈Co₀.₁₅Al₀.₀₅O₂ + xLi⁺ + xe⁻
Discharge (Lithiation):
Reverse of the above, with Li⁺ re-insertion into the cathode.
Electrochemical Performance
| Metric | Value | Source |
|---|---|---|
| Initial Capacity | 178–192 mAh/g (0.2C) | |
| Cycle Retention | 81–96% after 40 cycles | |
| Nominal Voltage | 3.6–3.7 V |
Degradation Reactions
NCA degrades through oxygen loss, electrolyte oxidation, and structural collapse under extreme conditions:
Oxygen Release at High Voltages/Temperatures:
LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ → Li₁₋ₓNi₀.₈Co₀.₁₅Al₀.₀₅O₂₋ᵧ + γ/2 O₂↑
Gas Evolution During Failure:
Thermal decomposition releases CO₂, CO, and hydrocarbons due to electrolyte interaction :
| Gas Component | Relative Composition (%) |
|---|---|
| CO₂ | 20–35% |
| CO | 19–40% |
| H₂ | 5–25% |
Recycling Reactions
Hydrometallurgical leaching recovers metals from spent NCA cathodes:
Acid Leaching:
LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ + 4HCl → LiCl + 0.8NiCl₂ + 0.15CoCl₂ + 0.05AlCl₃ + 2H₂O
Key Research Findings
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Mechanism of Action
The compound exerts its effects through the intercalation and deintercalation of lithium ions within its crystal structure. During the charging process, lithium ions are extracted from the compound and migrate to the anode. During discharging, lithium ions move back into the compound, releasing stored energy. The electrochemical reactions involve the oxidation and reduction of cobalt and nickel ions, which facilitate the movement of lithium ions and contribute to the overall energy storage capacity of the battery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lithium Cobalt Oxide (LiCoO₂)
- Structure : Layered rock salt.
- Advantages : High volumetric energy density, stable electrochemical performance, and mature manufacturing processes .
- Disadvantages: Limited cobalt resources (geopolitically concentrated), poor thermal stability above 150°C, and toxicity concerns .
- Applications : Dominates small consumer electronics (e.g., smartphones) but is being phased out in EVs due to cost and safety issues .
- Comparison with NCA : NCA replaces 20–30% of cobalt with nickel and aluminum, reducing cobalt dependency while achieving 10–15% higher energy density .
Lithium Nickel Oxide (LiNiO₂)
- Structure : Layered (similar to LiCoO₂).
- Advantages : Higher theoretical capacity (275 mAh/g vs. LiCoO₂’s 140 mAh/g) and lower cost due to abundant nickel .
- Disadvantages : Severe capacity fade from phase transitions during cycling and oxygen release at high voltages .
- Improvements : NCA stabilizes LiNiO₂ by substituting 5–10% nickel with aluminum, reducing structural collapse and improving cycle life .
Lithium Manganese Oxide (LiMn₂O₄)
- Structure : Spinel.
- Advantages : Low cost, high thermal stability, and manganese abundance .
- Disadvantages : Low energy density (100–120 Wh/kg) and rapid manganese dissolution in electrolytes .
- Comparison with NCA : NCA provides 2x higher energy density but requires costly cobalt and nickel .
Lithium Iron Phosphate (LiFePO₄)
- Structure : Olivine.
- Advantages : Excellent thermal stability, long cycle life, and low toxicity .
- Disadvantages : Low energy density (90–120 Wh/kg) and poor low-temperature performance .
- Applications : Favored in stationary storage and low-cost EVs. NCA outperforms in energy density but poses higher fire risks .
Nickel Cobalt Manganese Oxide (LiNiCoMnO₂, NCM)
- Structure : Layered (e.g., NCM523, NCM811).
- Advantages : Balances energy density (150–220 Wh/kg), thermal stability, and cost by tuning nickel-cobalt-manganese ratios .
- Disadvantages : Higher nickel content (e.g., NCM811) reduces thermal stability compared to NCA .
- Comparison with NCA :
Data Tables and Research Findings
Table 1: Key Properties of LIB Cathode Materials
| Compound | Energy Density (Wh/kg) | Cycle Life (Cycles) | Thermal Stability | Cost (USD/kg) | Applications |
|---|---|---|---|---|---|
| NCA (LiNiCoAlO₂) | 200–250 | 1,000–1,500 | Moderate | 25–30 | EVs, Grid Storage |
| NCM811 (LiNiCoMnO₂) | 180–230 | 800–1,200 | Moderate | 20–25 | EVs, Power Tools |
| LiCoO₂ | 150–200 | 500–800 | Low | 35–40 | Consumer Electronics |
| LiFePO₄ | 90–120 | 2,000–3,000 | High | 10–15 | Stationary Storage |
Table 2: Supply Risk Scores for Critical Metals (China, 2023)
| Metal | Supply Risk Index (0–1) | Key Risks |
|---|---|---|
| Cobalt | 0.72 | Geopolitical concentration (DRC) |
| Nickel | 0.65 | Environmental regulations |
| Lithium | 0.58 | Mining capacity constraints |
Source: Comprehensive evaluation using AHP weights
Biological Activity
The compound composed of aluminum, lithium, cobalt(2+), nickel(2+), and oxygen(2-) is a complex material that has garnered attention due to its potential applications in battery technology and its biological implications. This article explores the biological activity of this compound, particularly focusing on the roles of cobalt and nickel, as well as the interactions of aluminum and lithium within biological systems.
Overview of Components
- Aluminum (Al) : Generally considered biologically inert, aluminum can have neurotoxic effects at high concentrations.
- Lithium (Li) : Known for its psychiatric applications, lithium can influence cellular signaling pathways and has neuroprotective properties.
- Cobalt (Co) : Cobalt ions are associated with both beneficial and harmful biological effects, including potential carcinogenicity.
- Nickel (Ni) : Nickel compounds can induce oxidative stress and have been linked to genotoxic effects.
- Oxygen (O) : Essential for aerobic life, oxygen plays a critical role in cellular respiration and metabolism.
Biological Activity
Cobalt and Nickel Toxicity
Cobalt and nickel are transition metals that exhibit significant biological activity, particularly through their ionic forms (Co²⁺ and Ni²⁺). Research indicates that cobalt ions can induce oxidative stress, leading to DNA damage and potential carcinogenic effects. The National Toxicology Program (NTP) highlights that cobalt compounds releasing cobalt ions are reasonably anticipated to be human carcinogens due to their capability to cause cell death and DNA damage through oxidative mechanisms .
Nickel also poses similar risks; studies have shown that nickel exposure can lead to increased reactive oxygen species (ROS) production, which is implicated in DNA strand breaks and chromosomal damage . This oxidative stress can activate transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell cycle regulation .
Case Studies
- Genotoxicity Studies : A review on the genotoxicity of cobalt, nickel, and copper nanoparticles revealed that exposure to these metals resulted in significant DNA breaks in cultured human lymphocytes. The study indicated that the presence of cobalt nanoparticles caused more extensive DNA damage compared to cobalt metal alone .
- Carcinogenic Mechanisms : The mechanism by which cobalt induces carcinogenicity involves the stabilization of hypoxia-inducible factor 1α (HIF-1α), which regulates genes related to cell survival under low oxygen conditions. This stabilization can promote tumor growth by enhancing the expression of genes that facilitate adaptation to hypoxic environments .
- Impact on Cellular Respiration : Research conducted on nanoscale lithium nickel manganese cobalt oxide (NMC) demonstrated that exposure to NMC significantly impaired bacterial respiration rates. The study found that metal ion concentrations from NMC affected cellular metabolic activity, showcasing the biological impact of these compounds at the nanoscale .
Summary Table of Biological Effects
| Component | Biological Effect | Mechanism |
|---|---|---|
| Cobalt | Carcinogenic potential | Induces oxidative stress; stabilizes HIF-1α |
| Nickel | Genotoxicity | Causes DNA strand breaks; increases ROS production |
| Lithium | Neuroprotective | Modulates cellular signaling pathways |
| Aluminum | Neurotoxic at high levels | Potentially disrupts neurological function |
Research Findings
Recent studies emphasize the need for understanding the distinct roles of each metal within this compound for both safety assessments and therapeutic applications:
- Cobalt's Role : Cobalt's dual nature as both a necessary trace element and a potential toxin necessitates careful consideration in biomedical applications. Its ability to mimic oxygen deficiency highlights its complex interaction with cellular mechanisms .
- Nickel's Impact : Nickel's capacity to induce oxidative stress positions it as a significant factor in environmental health concerns, particularly in occupational settings where exposure levels may be elevated .
Q & A
What synthesis methods are recommended for preparing Aluminum-Lithium-Cobalt-Nickel-Oxide (Al-Li-Co-Ni-O) with controlled stoichiometry?
Basic Research Question
A co-precipitation or sol-gel method is typically employed, using precursors such as aluminum nitrate (Al(NO₃)₃·9H₂O), cobalt nitrate (Co(NO₃)₂·6H₂O), and nickel nitrate (Ni(NO₃)₂·6H₂O), dissolved in a solvent mixture (e.g., ethylene glycol and citric acid). The solution is heated to form a gel, followed by calcination at 600–900°C under controlled oxygen flow to achieve phase purity. Key parameters include pH adjustment during precipitation and calcination dwell time to ensure uniform cation distribution .
How can X-ray diffraction (XRD) and transmission electron microscopy (TEM) be optimized to characterize crystallographic phase stability in Al-Li-Co-Ni-O?
Basic Research Question
For XRD, use a step size of 0.02° and a scanning rate of 2°·min⁻¹ to resolve minor secondary phases (e.g., spinel vs. layered structures). Rietveld refinement should quantify lattice parameter deviations caused by Li/Al substitution. For TEM, prepare samples via focused ion beam (FIB) milling to avoid structural damage. Energy-dispersive X-ray spectroscopy (EDS) mapping at 200 kV acceleration voltage can validate cation homogeneity .
What factorial design approaches are effective in optimizing synthesis parameters for enhanced electrochemical performance?
Advanced Research Question
A 2⁴ factorial design can evaluate four factors: calcination temperature (600–900°C), Li:Al molar ratio (1.0–1.2), cobalt content (10–20 mol%), and oxygen partial pressure (5–20% O₂). Response variables include specific capacity (mAh·g⁻¹) and cycle stability. Orthogonal arrays reduce experimental runs, while regression analysis identifies interactions (e.g., high Co content improves capacity but exacerbates Ni²⁺/Ni³⁺ redox instability). Pareto charts rank parameter significance .
How can density functional theory (DFT) and experimental data be integrated to resolve contradictions in cation migration energy barriers?
Advanced Research Question
Contradictions arise when experimental activation energies (e.g., 0.8–1.2 eV from impedance spectroscopy) conflict with DFT-predicted values (0.5–0.7 eV). Use hybrid functionals (HSE06) to improve accuracy of oxygen vacancy formation energies. Validate via in situ X-ray absorption spectroscopy (XAS) to track Ni/Co oxidation states during cycling. Bayesian statistical frameworks can reconcile discrepancies by weighting experimental uncertainty .
What electrochemical protocols reliably assess Li-ion diffusion coefficients in Al-Li-Co-Ni-O cathodes?
Basic Research Question
Galvanostatic intermittent titration technique (GITT) applies current pulses (C/20 rate) with 1-hour relaxation intervals to measure equilibrium potentials. The diffusion coefficient is calculated using:
where is molar volume, is electrode area, and is voltage change during relaxation. Electrochemical impedance spectroscopy (EIS) at 0.1–1 MHz complements GITT by quantifying interfacial resistance .
What statistical methods are recommended to address inconsistencies in cycling stability data across research groups?
Advanced Research Question
Inconsistencies often stem from electrolyte decomposition or electrode-electrolyte interface variations. Apply analysis of covariance (ANCOVA) to normalize cycling data against electrolyte composition (e.g., LiPF₆ vs. LiTFSI) and cutoff voltages. Machine learning (random forests) can identify hidden variables (e.g., moisture content in electrodes). Collaborative inter-laboratory studies with standardized cycling protocols (e.g., 25°C, 1C rate) reduce systemic bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

